4-(1-methylpiperidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methylpiperidin-4-yl)morpholine is a chemical compound with the molecular formula C10H20N2O. It is a heterocyclic compound containing both a piperidine and a morpholine ring. This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methylpiperidin-4-yl)morpholine typically involves the reaction of 1-methylpiperidin-4-one with morpholine. One common method includes the use of a platinum catalyst to achieve high reaction selectivity and yield . Another method involves the reaction of 1-benzyl-4-piperidone with morpholine, followed by debenzylation to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylpiperidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted morpholine derivatives .
Scientific Research Applications
4-(1-Methylpiperidin-4-yl)morpholine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a building block for the synthesis of various pharmaceuticals and biologically active compounds. Additionally, it is used in the development of new drugs and in the study of chemical reactions and mechanisms .
Mechanism of Action
The mechanism of action of 4-(1-methylpiperidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1-methylpiperidin-4-yl)morpholine include:
- 4-(4-methylpiperidin-4-yl)morpholine
- Morpholin-4-yl-1,3,5-triazine derivatives
- Piperidine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the piperidine and morpholine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
IUPAC Name |
4-(1-methylpiperidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-4-2-10(3-5-11)12-6-8-13-9-7-12/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAGMIKIHFHLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.